molecular formula C13H12N2O B118621 2-Phenylbenzhydrazide CAS No. 154660-48-7

2-Phenylbenzhydrazide

Cat. No. B118621
M. Wt: 212.25 g/mol
InChI Key: URSYVWKUCWNLMA-UHFFFAOYSA-N
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Description

2-Phenylbenzhydrazide is a chemical compound with the molecular formula C13H12N2O and a molecular weight of 212.25 . Its IUPAC name is [1,1’-biphenyl]-2-carbohydrazide . It is typically used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-Phenylbenzhydrazide is determined by its molecular formula C13H12N2O . The InChI code for this compound is 1S/C13H12N2O/c14-15-13(16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16) .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds :

    • 2-Phenylbenzhydrazide serves as a precursor for synthesizing heterocyclic compounds and Schiff bases, including derivatives with thiadiazole, oxadiazole, and triazole rings, characterized by FTIR spectroscopy and elemental analysis (Hassan, 2010).
  • Crystal Engineering and Solvent-Dependent Alteration :

    • N-Phenylbenzohydroxamic acid (a derivative of 2-Phenylbenzhydrazide) exhibits solvent-dependent conformational changes, useful in designing solvent-responsive molecular machines (Yamasaki et al., 2006).
  • Antiplasmodial Activity :

    • 2-Phenylbenzimidazoles and their corresponding cyclometallated complexes (Ru(II), Ir(III), Rh(III)) show enhanced antiplasmodial activity against Plasmodium falciparum strains, offering potential in malaria treatment (Rylands et al., 2019).
  • Pharmaceutical Chemistry and Synthesis :

    • 2-Phenylbenzhydrazide is a component in the synthesis of pharmaceutical compounds, including anti-inflammatory agents bearing a Biphenyl moiety and vanillin hybrids (Reddy & Kathale, 2017).
  • High-Temperature Synthesis of Benzimidazoles :

    • The synthesis of 2-Phenylbenzimidazole from 1,2-phenylenediamine and benzoic acid in high-temperature water highlights the solvent's role in optimizing yields for related benzimidazoles (Dudd et al., 2003).
  • Drug Discovery with Arylbenzothiazole Scaffold :

    • Substituted 2-arylbenzothiazoles, a class of compounds that includes 2-Phenylbenzhydrazide derivatives, are important pharmacophores in diagnostic and therapeutic settings, notably for Alzheimer's disease and as antitumor agents (Weekes & Westwell, 2009).
  • Covalent Organic Frameworks for Microextraction :

    • A modulation approach using 4-hydroxybenzhydrazide for constructing covalent organic frameworks, employed in solid phase microextraction of phthalate esters, showcases its applicability in environmental analysis (Guo et al., 2019).
  • Polymer Synthesis and Applications :

    • 2-Phenylbenzhydrazide is involved in the synthesis of ordered poly(acylhydrazide−amide) polymers, with applications in materials science due to their ordered structure and potential for customization (Ueda, Takabayashi, & Seino, 1997).
  • Fluorescent Probes and Logic Gates :

    • A fluorescent receptor based on 2-hydroxybenzhydrazide shows selective detection of Cu(2+) and Zn(2+), with potential applications in molecular logic gates (Fegade et al., 2015).
  • Aromatic Polyamide-Hydrazides with Azo Groups :

    • Novel aromatic azopolyamide-hydrazides containing 2-Phenylbenzhydrazide derivatives demonstrate varied properties based on their structure, showing potential in material applications (Mohamed, Sammour, & Elshafai, 2012).

properties

IUPAC Name

2-phenylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-15-13(16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSYVWKUCWNLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375135
Record name 2-Phenylbenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylbenzhydrazide

CAS RN

154660-48-7
Record name 2-Phenylbenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154660-48-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Zhang, T Wang, K Xu, C Zeng - The Journal of Organic …, 2021 - ACS Publications
N-Hydroxyphthalimide (NHPI)-mediated electrochemical denitrogenation of aroylhydrazides is developed for the first time. The in situ generated acyl radicals could be intramolecularly …
Number of citations: 9 pubs.acs.org

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